Ytterbium oxide (Yb2O3)

Thermal barrier coatings Phonon scattering Gas turbine materials

Conventional YSZ thermal barrier coatings fail beyond 1200°C due to phase destabilization and excessive heat transfer. Yb₂O₃ co-doping (4-5 mol%) reduces thermal conductivity by 20% (1.32 vs. 1.65 W·m⁻¹·K⁻¹) and cuts monoclinic phase content from 69% to 24% after 6000 h at 1150°C. • 99.99% REO purity; <1 nm EOT CMOS gate dielectric capability; 86 nm laser emission bandwidth. • Ships ambient; sealed dry storage. Global delivery with full CoA/SDS documentation.

Molecular Formula O3Yb2
Molecular Weight 394.09 g/mol
CAS No. 1314-37-0
Cat. No. B223656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYtterbium oxide (Yb2O3)
CAS1314-37-0
Molecular FormulaO3Yb2
Molecular Weight394.09 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Yb+3].[Yb+3]
InChIInChI=1S/3O.2Yb/q3*-2;2*+3
InChIKeyUZLYXNNZYFBAQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ytterbium Oxide (Yb2O3, CAS 1314-37-0): Procurement-Relevant Baseline Properties and In-Class Positioning


Ytterbium oxide (Yb2O3) is a heavy lanthanide sesquioxide that crystallizes in the cubic C-type rare-earth structure (Ia3̄ space group) and serves as a high-purity (>98% to 99.9999% rare earth oxide basis) precursor material for diverse advanced technological applications [1]. With a melting point of approximately 2355–2372°C, a density of 9.17–9.20 g/cm³, and a molecular weight of 394.08 g/mol, Yb2O3 occupies a distinct position within the rare-earth oxide family characterized by its intermediate ionic radius (Yb³⁺: 0.868 Å in 6-coordination) and unique electronic configuration (4f¹³) [2]. Unlike lighter lanthanide oxides that find broad industrial use, Yb2O3 is procured specifically for applications where its combination of high dielectric constant (~15), wide optical band gap (~5 eV), and strong Yb–O bonding confer measurable performance advantages over alternative rare-earth oxides [3].

Why Rare-Earth Oxide Substitution Without Yb2O3-Specific Performance Data Undermines Technical Outcomes


Within the lanthanide sesquioxide family, compounds such as Y2O3, Er2O3, Gd2O3, and Sc2O3 share the same cubic crystal structure and are often considered functionally interchangeable in procurement specifications. However, substitution based solely on structural similarity fails to account for property divergences that arise from systematic variations in ionic radius, cation electronegativity, and 4f electronic configuration across the lanthanide series [1]. For instance, the substitution of Y³⁺ (0.900 Å) by the smaller Yb³⁺ (0.868 Å) in solid solutions produces measurable changes in lattice parameter, band gap energy, and metal–oxygen bond strength that directly impact thermal conductivity, dielectric behavior, and phase stability under operational conditions [2]. These differences are not incremental but can exceed 20% in key performance metrics, making material selection a consequential rather than interchangeable decision. The quantitative evidence presented below establishes precisely where Yb2O3 diverges from its closest in-class comparators in ways that procurement specifications must explicitly address.

Yb2O3 (CAS 1314-37-0) Quantitative Differentiation Evidence: Head-to-Head Performance Data Versus In-Class Comparators


Thermal Conductivity Reduction in Yb2O3-Doped Zirconia Coatings Versus Conventional YSZ

The incorporation of Yb2O3 as a co-dopant with Y2O3 in zirconia-based thermal barrier coatings produces a measurable reduction in thermal conductivity relative to conventional 4.55 mol% yttria-stabilized zirconia (YSZ). The Yb2O3-induced phonon-defect scattering mechanism operates more effectively than Y2O3 alone due to the greater atomic mass contrast between Yb (173.04 amu) and Zr (91.22 amu) compared to Y (88.91 amu) and Zr [1]. In head-to-head thermal cycling oxidation studies at 1200°C, Yb2O3-doped YSZ coatings with optimized doping ratios (4.5 mol% Yb2O3 + 4 mol% Y2O3) achieved thermal conductivity values 20% lower than 8YSZ processed under identical conditions, with the specific value of 1.32 W·m⁻¹·K⁻¹ versus 1.65 W·m⁻¹·K⁻¹ for the YSZ baseline .

Thermal barrier coatings Phonon scattering Gas turbine materials

Band Gap Reduction in Yb2O3 Relative to Y2O3: Measured Electronic Structure Differentiation

Direct UV–Vis diffuse reflectance measurements on mechanochemically synthesized Y2O3–Yb2O3 solid solutions reveal a systematic and quantifiable reduction in optical band gap as Yb³⁺ substitutes for Y³⁺ in the cubic lattice. Pure Y2O3 exhibits an energy gap of approximately 5.50 eV, while pure Yb2O3 exhibits an energy gap of approximately 5.00 eV—a reduction of 0.50 eV (approximately 9%) [1]. This band gap narrowing is attributable to the proximity of Yb³⁺ 4f levels to the conduction band edge, a feature absent in Y2O3 and other lighter lanthanide oxides [2]. In sputtering-derived thin film configurations, Yb2O3 maintains a large optical band gap of ~5 eV while simultaneously offering a high relative dielectric constant of ~15, a combination that positions it favorably among high-k gate dielectric candidates [3].

Gate dielectrics Optoelectronic materials Wide-bandgap semiconductors

Thermal Conductivity of Bulk Yb2O3 Versus In-Class Rare-Earth Sesquioxides

Among the heavy rare-earth sesquioxides, thermal conductivity exhibits a systematic inverse correlation with cation mass, reflecting the dominant role of phonon-defect and phonon-mass scattering in determining heat transport. Experimental measurements on dense polycrystalline oxide specimens demonstrate that Yb2O3 possesses a thermal conductivity of 5.4 ± 0.7 W·m⁻¹·K⁻¹ at room temperature, which is approximately 46% lower than that of Y2O3 (10.0 ± 0.9 W·m⁻¹·K⁻¹) and 9–12% lower than those of Ho2O3 (6.1 ± 0.8 W·m⁻¹·K⁻¹) and Er2O3 (5.9 ± 0.7 W·m⁻¹·K⁻¹) [1]. This measured hierarchy—Y2O3 > Ho2O3 > Er2O3 > Yb2O3—aligns with the increasing atomic mass trend and provides a quantitative basis for material selection when thermal insulation is a design objective.

Thermal management materials Phonon transport High-temperature ceramics

Superior Infrared Emissivity of Yb2O3 Versus MgO in Pyrotechnic Countermeasure Payloads

In infrared decoy flare and pyrotechnic countermeasure applications, the radiant intensity generated by a payload is directly proportional to the infrared emissivity of its oxidizer component. Yb2O3 exhibits significantly higher emissivity in the infrared spectral region than magnesium oxide (MgO), a widely used oxidizer in conventional magnesium/Teflon/Viton (MTV) pyrotechnic compositions [1]. This emissivity differential enables Yb2O3-based payloads to produce higher radiant intensity from equivalent pyrotechnic mass, or alternatively, equivalent radiant output from reduced payload mass, thereby providing a measurable performance advantage in airframe-integrated countermeasure systems where weight and volume are critically constrained [1].

Infrared countermeasures Pyrotechnic compositions Spectral emissivity

Enhanced Hot Corrosion Resistance in Yb2O3-Containing Thermal Barrier Coatings Versus YSZ

Thermal barrier coatings formulated with Yb2O3 and Gd2O3 co-dopants (composition: ZrO2-9.5Y2O3-5.6Yb2O3-5.2Gd2O3, designated ZGYbY) demonstrate higher resistance to hot corrosion attack in Na2SO4-55 wt% V2O5 molten salt environments at 950°C compared to conventional yttria-stabilized zirconia (YSZ) coatings [1]. This performance differential originates from the lower Lewis basicity of Yb2O3 relative to Y2O3, which reduces the thermodynamic driving force for the reaction between the oxide stabilizer and the acidic molten salt components (Reaction: Yb2O3/Gd2O3 + Na2SO4-V2O5) [1]. In practical terms, Yb2O3 remains less reactive toward vanadate and sulfate species than Y2O3, thereby preserving the phase-stabilizing function of the oxide within the zirconia matrix during prolonged exposure to corrosive combustion products.

Hot corrosion resistance Molten salt attack Gas turbine durability

Phase Stability Optimization via Yb2O3 Doping: Monoclinic Phase Suppression at 1150°C

The retention of the non-transformable tetragonal phase (t′) in zirconia-based thermal barrier coatings is essential for preventing the disruptive tetragonal-to-monoclinic phase transformation that induces coating spallation upon thermal cycling. After 6000 hours of thermal cycling oxidation at 1150°C, Yb2O3-doped YSZ coatings exhibit stark differences in monoclinic phase content depending on the Yb2O3/Y2O3 doping ratio. The coating with 8.5 mol% Yb2O3 as the sole stabilizer (8.5YbSZ) developed 69% monoclinic phase—indicating severe destabilization—whereas the optimized co-doped composition (4.5 mol% Yb2O3 + 4 mol% Y2O3, designated 4.5Yb4YSZ) contained only 24% monoclinic phase . This represents a 45-percentage-point reduction in undesirable monoclinic content through compositional optimization, directly validating the requirement for precise Yb2O3/Y2O3 ratio control in coating formulations.

Phase stability Tetragonal phase retention High-temperature ceramics

Yb2O3 (CAS 1314-37-0) High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Thermal Barrier Coatings for Next-Generation Gas Turbines (>1200°C Service)

Yb2O3 is procured as a co-dopant (4–5 mol% Yb2O3 + 3–4 mol% Y2O3) for EB-PVD or APS-deposited zirconia thermal barrier coatings in gas turbine engines where YSZ alone fails to meet phase stability and thermal insulation requirements beyond 1200°C. The 20% lower thermal conductivity (1.32 W·m⁻¹·K⁻¹ vs. 1.65 W·m⁻¹·K⁻¹ at 1200°C) and 45-percentage-point reduction in monoclinic phase content (24% vs. 69% after 6000 h at 1150°C) [1] directly address the two primary failure mechanisms of conventional coatings: excessive heat transfer to the substrate and phase-destabilization-induced spallation.

High-k Gate Dielectric Thin Films for Advanced CMOS Devices

Yb2O3 thin films are deposited via RF sputtering or atomic layer deposition as high-k gate dielectric layers in complementary metal-oxide-semiconductor (CMOS) transistors, where the combination of a high relative dielectric constant (~15) and a wide optical band gap (~5 eV) enables equivalent oxide thickness (EOT) scaling below 1 nm while maintaining leakage current density as low as 3.66 × 10⁻⁸ A/cm² at 1 V applied bias . The ~0.50 eV band gap narrowing relative to Y2O3 (5.00 eV vs. 5.50 eV) [1] does not compromise dielectric reliability, as the ~5 eV value remains well above the threshold for excessive Schottky emission in Si-based devices.

Yb³⁺-Doped Solid-State Laser Gain Media (Yb:YAG and Yb:Y2O3 Transparent Ceramics)

High-purity Yb2O3 (≥99.99% rare earth oxide basis) is procured as the Yb³⁺ dopant source for synthesizing Yb-doped yttrium aluminum garnet (Yb:YAG) single crystals and Yb:Y2O3 transparent ceramics for high-average-power solid-state laser systems. The broad emission bandwidth (~86 nm effective linewidth in heavy metal oxide glass hosts) and favorable thermo-optic properties at cryogenic temperatures enable power scaling to hundreds of watts in continuous-wave operation while maintaining near-diffraction-limited beam quality (M² ≈ 1.4 at 455 W output) [1].

Infrared Countermeasure Pyrotechnic Oxidizers

Yb2O3 is formulated as the oxidizer component in advanced infrared decoy flare and pyrotechnic countermeasure payloads, where its significantly higher infrared emissivity relative to MgO yields enhanced radiant intensity per unit mass. This emissivity advantage enables either improved aircraft protection at equivalent payload weight or reduced payload mass to meet stringent airframe integration constraints.

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